Boc-12-Ado-OH
Description
Overview of Boc-12-Ado-OH as a Versatile Chemical Building Block
This compound, also known by its systematic name 12-(Boc-amino)dodecanoic acid, stands as a highly versatile compound within the realms of organic synthesis and medicinal chemistry. This molecule serves as a crucial chemical building block, enabling the construction of more complex molecular architectures. Its utility stems from its bifunctional nature, featuring both a protected amine and a carboxylic acid group, separated by a dodecyl (12-carbon) alkane chain. This structural arrangement allows for its strategic incorporation into a wide array of chemical constructs, facilitating the development of novel therapeutic agents, bioactive compounds, and advanced materials. The compound's stability and predictable reactivity make it a reliable choice for researchers aiming to introduce specific functionalities and structural motifs into their target molecules. chemimpex.com
Significance of this compound in Modern Organic Synthesis and Medicinal Chemistry
The significance of this compound in contemporary chemical research is substantial, particularly in the fields of organic synthesis and medicinal chemistry. Its primary role is as a protected amino acid derivative that can be readily incorporated into synthetic pathways. In organic synthesis, it acts as a valuable synthon for introducing a long, hydrophobic chain coupled with a protected amine and a reactive carboxylic acid. This makes it instrumental in creating molecules with tailored physical and chemical properties. In medicinal chemistry, its importance is amplified by its applications in peptide synthesis, where it can be used to create modified peptides with altered pharmacokinetic profiles or enhanced biological activity. Furthermore, its structure is well-suited for drug development, bioconjugation strategies, and the design of PROTAC (Proteolysis Targeting Chimeras) linkers, contributing to the advancement of targeted therapies and diagnostics. chemimpex.comhmdb.cachemistrysteps.comfishersci.co.uk
Structural Features and Chemical Reactivity Considerations of this compound
The chemical behavior and synthetic utility of this compound are intrinsically linked to its distinct structural components: the tert-butyloxycarbonyl (Boc) protecting group, the terminal carboxylic acid, and the dodecane (B42187) chain.
Boc Protecting Group and its Cleavage Under Mild Acidic Conditions
The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines. Its presence on the amino terminus of dodecanoic acid enhances the compound's stability and solubility in organic solvents, making it amenable to various synthetic manipulations. The Boc group is characterized by its susceptibility to cleavage under mild acidic conditions, typically using reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid (HCl) in organic solvents. This deprotection process liberates the free amine, allowing for subsequent reactions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which can then deprotonate to form isobutylene (B52900) or be quenched by scavengers. The final step often involves the decarboxylation of the resulting carbamic acid, releasing carbon dioxide gas. The ease of removal under mild acidic conditions, while remaining stable to basic and nucleophilic conditions, makes the Boc group highly valuable in multi-step syntheses, particularly in peptide synthesis. chemimpex.comhmdb.cachemistrysteps.comwikipedia.orgcommonorganicchemistry.comjkchemical.comorganic-chemistry.org
Carboxylic Acid and its Reactivity with Primary Amines
The terminal carboxylic acid group (-COOH) of this compound is a key functional handle for forming amide bonds. This group readily reacts with primary amines, a fundamental transformation in organic synthesis known as amidation. The direct reaction between a carboxylic acid and an amine is often slow due to an acid-base equilibrium. Therefore, synthetic strategies typically involve activating the carboxylic acid to increase its electrophilicity. Common activation methods employ coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of additives like HOBt (Hydroxybenzotriazole). These reagents facilitate the formation of a stable amide bond, with water or other small molecules as byproducts. This reactivity is crucial for incorporating this compound into peptide chains or for conjugating it to other molecules containing amine functionalities. hmdb.cachemistrysteps.comfishersci.co.ukmedchemexpress.compressbooks.pubsolubilityofthings.comchemicalbook.comnih.govyoutube.comunimi.itbroadpharm.com
Alkane Chain Contribution to Hydrophobic Properties
The presence of the 12-carbon saturated alkane chain (dodecyl chain) significantly influences the physicochemical properties of this compound. This long aliphatic tail imparts considerable hydrophobicity to the molecule. As a result, this compound exhibits limited solubility in water but readily dissolves in many organic solvents, such as ethanol, ether, and chloroform. hmdb.casolubilityofthings.comatamanchemicals.com This hydrophobic character is advantageous in applications where lipophilicity is desired, such as in the development of surfactants, emulsifiers, or as a component in lipid-based drug delivery systems. In the context of bioconjugation and material science, the hydrophobic chain can influence membrane interactions or the self-assembly properties of larger constructs. chemimpex.com Dodecanoic acid itself, the parent compound of this chain, is a medium-chain fatty acid known for its hydrophobic nature and presence in natural oils. hmdb.casolubilityofthings.comatamanchemicals.comatamankimya.com
Research Landscape and Emerging Applications of this compound
The research landscape surrounding this compound is dynamic, with ongoing exploration of its utility in cutting-edge applications. A prominent emerging application is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit specific target proteins to E3 ubiquitin ligases, leading to the targeted degradation of the protein of interest. The this compound molecule, with its protected amine and carboxylic acid, provides a versatile scaffold for constructing these complex linkers. hmdb.cachemistrysteps.comfishersci.co.ukmedchemexpress.comchemicalbook.combroadpharm.comimyjet.commedchemexpress.com
Beyond PROTACs, this compound finds application in bioconjugation, where it can be used to attach drugs or imaging agents to biomolecules like proteins, thereby improving drug delivery and targeting, particularly in areas like cancer treatment. chemimpex.com In material science, it is employed in the creation of functionalized polymers, which can be utilized in coatings or advanced drug delivery systems, offering tailored properties for specific applications. chemimpex.com Furthermore, its role in biochemical research includes studies on lipid interactions and membrane dynamics, contributing to a deeper understanding of cellular processes and the development of new biotechnological applications. chemimpex.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18934-81-1 | chemimpex.comwikipedia.orgcommonorganicchemistry.commedchemexpress.compressbooks.pubsolubilityofthings.comchemicalbook.combroadpharm.comatamankimya.comimyjet.comsigmaaldrich.comsigmaaldrich.comcymitquimica.com |
| Molecular Formula | C₁₇H₃₃NO₄ | chemimpex.comwikipedia.orgcommonorganicchemistry.commedchemexpress.compressbooks.pub |
| Molecular Weight | 315.4 g/mol | chemimpex.comwikipedia.orgcommonorganicchemistry.commedchemexpress.compressbooks.pubatamankimya.com |
| Melting Point | 78-84 °C | chemimpex.comwikipedia.orgmedchemexpress.compressbooks.pub |
| Purity | ≥ 98.0% (TLC) / ≥ 99% (HPLC) | chemimpex.commedchemexpress.compressbooks.pub |
| Appearance | White powder / Colorless to white | chemimpex.commedchemexpress.compressbooks.pub |
| Storage Conditions | 0-8 °C | chemimpex.com |
Compound List
The following chemical compounds and related entities are mentioned in this article:
this compound
12-(Boc-amino)dodecanoic acid (synonym)
Boc-12-aminododecanoic acid (synonym)
Boc-12-aminolauric acid (synonym)
Boc-NH-(CH₂)-COOH (synonym)
N-tert-Butyloxycarbonyl-12-amino-dodecanoic acid (synonym)
tert-Butoxycarbonyl-12-aminododecanoic acid (synonym)
tert-Butoxycarbonyl-12-aminolauric acid (synonym)
tert-butyloxycarbonyl (Boc) protecting group
Dodecanoic acid (related compound)
12-Aminododecanoic acid (related compound)
Boc-2-Nal-OH
Boc-3-Pal-OH
Boc-Pyr-Oet
Boc-Glu(OBzl)-OH
Boc-Leu-Gly-Arg-AMC
Boc-L-Arg(Mtr)-OH
Boc-Arg(Mtr)-OH
Boc-10-Aminodecanoic acid
Boc-Arg(Boc)₂-OH
Boc-PEG₄-sulfone-PEG₄-Boc
Boc-Aminooxy-PEG₄-CH₂-Boc
Boc-NH-PEG₄-C₂-Boc
Boc-L-Ala-OH
Boc-Ala-OH
Boc-D-norleucine
Boc-D-Nle-OH
Boc-DODA
Boc-D-Pyr-Oet
Boc-Nonanol
Boc-O₂Oc-O₂Oc-OH
Boc-AEEA-AEEA
Boc-Adoa-Adoa-OH
17-(tert-Butyloxycarbonyl-amino)-9-aza-3,6,12,15-tetraoxa-10-on-heptadecanoic acid
Boc-Ado-OH
Boc-Ava-OH
PROTACs (Proteolysis Targeting Chimeras)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
12-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4/c1-17(2,3)22-16(21)18-14-12-10-8-6-4-5-7-9-11-13-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPOZNVKUHYVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403191 | |
| Record name | Boc-12-Ado-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18934-81-1 | |
| Record name | Boc-12-Ado-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-t-Butyloxycarbonyl-12-amino-dodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies and Chemical Transformations of Boc 12 Ado Oh
Established Synthetic Routes for Boc-12-Ado-OH Production
The synthesis of this compound relies on established methodologies that have been refined for efficiency and scalability. These routes are crucial for ensuring a consistent supply of the compound for various research and development applications.
Novel Approaches in this compound Functionalization
Beyond established production methods, novel strategies are continuously being explored to expand the chemical diversity and utility of this compound through targeted functionalization.
The pursuit of novel synthetic routes aims to overcome limitations of existing methods, such as improving selectivity, reducing reaction steps, or employing more sustainable reagents. Recent advancements include the development of efficient and scalable convergent syntheses for substituted adenosine (B11128) derivatives, facilitating the introduction of diverse functionalities rsc.org. Functionalization at specific positions, such as the C8 position of the adenine (B156593) base, is an active area of research, utilizing methods like the functionalization of adenine nucleosides via their carboxaldehydes rsc.org. Palladium-catalyzed cross-coupling reactions, such as the Buchwald–Hartwig coupling, also offer versatile pathways for modifying adenosine derivatives mdpi.com.
Achieving chemo- and regioselective modifications is essential for synthesizing specific analogs with desired properties. The Boc protecting group plays a critical role in directing these selective transformations. For instance, regioselective N⁶-alkylation of adenosine derivatives can be achieved using methods like the Mitsunobu reaction, allowing for the introduction of alkyl groups at the N⁶ position mdpi.com. Similarly, alkylation at the N-1 position of adenosine has been developed mdpi.com. Research also focuses on selective modifications at the C8 position of the adenine nucleobase rsc.org. Furthermore, regioselective deacetylation of nucleosides is an important transformation that can be achieved using enzymatic or chemical methods, allowing for selective deprotection and subsequent functionalization researchgate.net. The chemoselective installation of amine bonds, for example, through aza-Michael ligation, represents another avenue for precise molecular construction acs.org.
Reaction Mechanisms and Kinetics of this compound Transformations
Understanding the reaction mechanisms and kinetics is fundamental to optimizing synthetic processes and predicting the behavior of this compound in various chemical transformations.
The kinetics and mechanisms of Boc group cleavage are well-studied, often involving acid catalysis. For instance, the deprotection of Boc-protected amines with HCl has been shown to exhibit a second-order dependence on the acid concentration, while deprotection with trifluoroacetic acid (TFA) can show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration researchgate.net. In the context of adenosine deaminase, proposed mechanisms suggest that the formation of a tetrahedral intermediate is the rate-determining step . Studies on adenosine receptor ligands have also investigated the kinetics of binding, exploring structure-kinetic relationships (SKR) to understand how molecular modifications influence affinity and binding rates acs.org. For example, kinetic studies have been performed to determine the kon and koff values of synthetic adenosine derivatives at adenosine receptors acs.org.
Table 1: Key Synthetic Transformations and Their Characteristics
| Transformation/Reaction Type | Key Reagents/Conditions | Efficiency/Yield Indication | Relevant Citations |
| Convergent Synthesis of Adenosine Derivatives | Various coupling reactions, protecting group strategies | Improved overall yield | rsc.org |
| N⁶-Alkylation of Adenosine Derivatives | Mitsunobu reaction, SNAr reactions | Regioselective | mdpi.com |
| C8-Functionalization of Adenine Nucleosides | Via carboxaldehydes | High yields | rsc.org |
| Boc Deprotection (HCl catalyzed) | HCl in solvent | Second-order dependence on HCl | researchgate.net |
| Boc Deprotection (TFA catalyzed) | TFA in solvent | Inverse dependence on trifluoroacetate | researchgate.net |
| Nucleophilic Attack on Adenosine Derivatives | Nucleobase functionalization | Varies | rsc.orgrsc.orgmdpi.com |
| Solventless Bis-N-Boc Protection | (Boc)₂O, ball milling | Rapid and efficient | acs.org |
| Adenosine Receptor Ligand Synthesis | Boron clusters, phenyl modifications, various linkers | Varies | nih.gov |
| Kinetics of Binding to Adenosine Receptors | NanoBRET binding assay | Quantified affinity, kon, koff | acs.org |
| Adenosine Deaminase Reaction Mechanism | Crystallography, site-directed mutagenesis | Tetrahedral intermediate formation rate-determining |
Iii. Boc 12 Ado Oh in Advanced Biomedical and Pharmaceutical Research
Applications in Peptide Synthesis and Bioconjugation Strategies
Boc-12-Ado-OH plays a crucial role in the synthesis of peptides and the development of bioconjugates, facilitating the creation of molecules with enhanced functionality and targeted biological activity.
This compound as a Protective Group in Solid-Phase Peptide Synthesis (SPPS)
In Solid-Phase Peptide Synthesis (SPPS), the Boc group is a widely recognized and utilized protecting group for the α-amino function of amino acids bachem.com. This compound, by incorporating this protective moiety, can be used in the synthesis of peptides, allowing researchers to selectively modify amino acids without affecting other reactive sites chemimpex.comsigmaaldrich.comsigmaaldrich.comscientificlabs.com. The Boc group is known for its stability under various reaction conditions and its facile removal under mild acidic conditions, which is critical for preserving the integrity of the growing peptide chain during synthesis organic-chemistry.org. This characteristic makes this compound a valuable component for introducing modified amino acid residues or functionalized linkers within peptide sequences synthesized via SPPS sigmaaldrich.comsigmaaldrich.comscientificlabs.com.
Integration of this compound into Bioconjugates for Targeted Delivery
The bifunctional nature of this compound makes it an excellent candidate for integration into bioconjugates, which are essential for targeted drug delivery systems. Its terminal carboxylic acid can be readily activated and coupled to amine groups on biomolecules, while the Boc-protected amine can be deprotected and further functionalized medchemexpress.commedkoo.com. This allows for the precise attachment of therapeutic payloads, imaging agents, or targeting ligands to proteins, antibodies, or other biomacromolecules chemimpex.com. Such conjugation strategies are vital for improving the specificity of drug delivery, enhancing therapeutic efficacy, and minimizing off-target effects, particularly in areas like cancer treatment chemimpex.com. The compound's structure facilitates the creation of amphiphilic molecules or the introduction of hydrophobic chains, which can influence the solubility, stability, and cellular uptake of the resulting bioconjugates chemimpex.comuu.nl.
Lipid-Peptide Conjugates and Their Biomedical Implications
The long hydrophobic chain of this compound, comprising twelve carbon atoms, imparts amphiphilic characteristics that are highly beneficial in the design of lipid-peptide conjugates chemimpex.com. While not exclusively a lipid, its dodecanoic acid moiety contributes significantly to lipophilicity. This property makes it suitable for applications where enhanced interaction with cell membranes or improved solubility in lipid-based delivery systems is desired chemimpex.com. Such conjugates can be engineered to improve the pharmacokinetic profile of peptides, facilitate their entry into cells, or enable targeted delivery to specific tissues. The ability to form surfactants and emulsifiers due to its hydrophobic chain further underscores its utility in creating stable, functional lipid-peptide constructs for various biomedical applications chemimpex.com.
Role of this compound in Drug Design and Development
This compound serves as a versatile scaffold and linker in the design of novel pharmaceutical agents, including its prominent role in the emerging field of targeted protein degradation.
This compound as a PROTAC Linker in Targeted Protein Degradation
This compound has emerged as a valuable linker component in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs) medchemexpress.commedkoo.commedchemexpress.combroadpharm.comhodoodo.comchemicalbook.comchemicalbook.combroadpharm.combiochempeg.comchemicalbook.commedchemexpress.com. PROTACs are heterobifunctional molecules that recruit specific proteins for degradation by the cell's ubiquitin-proteasome system (UPS) biochempeg.com. This compound functions as an alkane chain linker, featuring a terminal carboxylic acid that can react with primary amine groups (often found on E3 ligase ligands or target protein ligands) via activators like EDC or HATU to form a stable amide bond medchemexpress.commedkoo.commedchemexpress.com. Concurrently, the Boc-protected amino group can be deprotected under mild acidic conditions to reveal a free amine, which can then be coupled to another molecular component medchemexpress.commedkoo.commedchemexpress.com. This dual reactivity allows this compound to effectively bridge the target protein ligand and the E3 ligase ligand, forming a functional PROTAC molecule medchemexpress.commedkoo.commedchemexpress.combiochempeg.com. The length and flexibility of the dodecanoic acid chain contribute to the optimal positioning of the target protein within the E3 ligase complex, thereby facilitating efficient ubiquitination and subsequent proteasomal degradation biochempeg.com.
Data Tables
To summarize the key characteristics and applications of this compound, the following tables provide a concise overview:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18934-81-1 | chemimpex.comsigmaaldrich.comsigmaaldrich.commedchemexpress.commedkoo.combroadpharm.comchemicalbook.comchemicalbook.comsigmaaldrich.comsigmaaldrich.cniris-biotech.descbt.comadvancedchemtech.comchemwhat.comsigmaaldrich.com |
| Molecular Formula | C₁₇H₃₃NO₄ | chemimpex.comiris-biotech.descbt.comadvancedchemtech.comsigmaaldrich.com |
| Molecular Weight | 315.45 g/mol | sigmaaldrich.commedkoo.comsigmaaldrich.cnscbt.comchemwhat.comsigmaaldrich.com |
| Melting Point | 78-84 °C | chemimpex.com (also cited as 78-83 °C sigmaaldrich.comsigmaaldrich.comscientificlabs.com) |
| Purity | ≥98.0% (TLC), ≥99% (HPLC) | chemimpex.comsigmaaldrich.comsigmaaldrich.comscientificlabs.commedkoo.comsigmaaldrich.comsigmaaldrich.com |
| Appearance | Colorless to white powder | chemimpex.comsigmaaldrich.comsigmaaldrich.comscientificlabs.com |
| Synonyms | 12-(Boc-amino)dodecanoic acid, Boc-NH-(CH₂)₁₁-COOH, etc. | chemimpex.commedkoo.comscbt.comchemwhat.com |
Table 2: Key Applications of this compound
| Application Area | Specific Role |
| Peptide Synthesis | Protective group in Solid-Phase Peptide Synthesis (SPPS) chemimpex.comsigmaaldrich.comsigmaaldrich.comscientificlabs.com |
| Bioconjugation Strategies | Facilitates attachment of molecules to biomolecules for targeted delivery chemimpex.com |
| Targeted Drug Delivery | Component in bioconjugates and drug delivery systems chemimpex.comuu.nl |
| PROTAC Linker | Connects target protein ligands and E3 ligase ligands in PROTAC synthesis medchemexpress.commedkoo.commedchemexpress.combroadpharm.comhodoodo.comchemicalbook.comchemicalbook.combroadpharm.combiochempeg.comchemicalbook.commedchemexpress.com |
| Drug Design and Development | Building block for novel pharmaceutical agents and bioactive compounds chemimpex.com |
| Surfactants and Emulsifiers | Utilized due to its long hydrophobic chain, contributing to amphiphilic properties chemimpex.com |
Compound Name Table:
| Common Name | IUPAC Name | CAS Number |
| This compound | 12-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid | 18934-81-1 |
| 12-(Boc-amino)dodecanoic acid | ||
| N-t-Butyloxycarbonyl-12-amino-dodecanoic acid |
Influence on Drug Efficacy and Pharmacokinetic Profiles
This compound contributes to the design of new pharmaceuticals by providing a structural motif that can influence drug interactions with biological targets, potentially enhancing efficacy and reducing undesirable side effects chemimpex.com. Its incorporation into drug molecules or delivery systems can modulate how a drug is absorbed, distributed, metabolized, and excreted within the body. In the context of Antibody-Drug Conjugates (ADCs), understanding and optimizing pharmacokinetic (PK) profiles is paramount for therapeutic success. Techniques like LC-MS/MS and ELISA are employed to monitor drug concentrations over time, allowing for the construction of accurate PK profiles that support dose design and predict in vivo behavior . While specific PK data for this compound itself in isolation is not detailed here, its role as a linker or component in larger therapeutic molecules suggests its potential to influence these critical pharmacokinetic parameters.
Advanced Drug Delivery Systems Incorporating this compound
The chemical structure of this compound lends itself to integration into advanced drug delivery platforms. Its ability to be functionalized allows for its use in creating sophisticated carrier systems designed to improve drug targeting, stability, and release kinetics chemimpex.com. The long hydrophobic chain can also be leveraged in the development of amphiphilic structures or as a component in lipid-based systems.
This compound can be employed in material science for the creation of functionalized polymers, which are integral to the development of drug delivery systems chemimpex.com. Microspheres, in particular, are a key technology for controlled and sustained drug release, offering benefits such as reduced dosing frequency and improved bioavailability . These microspheres can be engineered from biodegradable polymers, with their release profiles influenced by factors like particle size, drug loading, and polymer matrix properties nih.gov. Research into microsphere preparation often involves optimizing parameters such as stirring speed and polymer ratios to achieve desired drug release characteristics, with some formulations demonstrating sustained release over several days nih.govbiotech-asia.org. The functionalization of polymers with molecules like this compound can impart specific properties, enabling tailored release profiles for various therapeutic agents.
The development of nanocarriers for drug delivery often involves surface functionalization to enhance targeting, stability, and cellular uptake mdpi.com. This compound, with its reactive terminal groups, can serve as a component for such surface modifications chemimpex.comupv.es. By attaching this compound or its derivatives to the surface of nanoparticles, researchers can alter their physicochemical properties, potentially improving their interaction with biological environments or enabling specific targeting strategies mdpi.comuu.nl. This functionalization is crucial for creating nanocarriers that can effectively deliver therapeutic payloads to specific sites within the body, thereby increasing efficacy and minimizing off-target effects.
Biochemical Research and Membrane Dynamics Studies
This compound plays a role in biochemical research, particularly in studies investigating the complex interactions occurring within biological membranes chemimpex.com. Understanding how molecules interact with lipid bilayers is fundamental to comprehending cellular processes, membrane transport, and the mechanisms of drug action at the cellular level.
The investigation of fatty acid metabolism is a key area in biochemistry, with stable isotope tracing being a powerful method to elucidate metabolic pathways nih.gov. Derivatives of fatty acids, particularly those that are Boc-protected, have been developed and are of interest for improving the pharmacokinetic and pharmacologic properties of peptide-based therapeutics and other biopharmaceuticals iris-biotech.deiris-biotech.de. While specific research detailing the use of this compound derivatives for tracing fatty acids during metabolism was not explicitly found, the compound's structure as a protected amino fatty acid positions it as a potential candidate for such metabolic studies. Its long alkyl chain could be amenable to isotopic labeling, allowing researchers to track its fate and that of related fatty acid metabolites within biological systems, thereby contributing to a deeper understanding of cellular energy production and metabolic pathways nih.govugr.es.
Iv. Boc 12 Ado Oh in Materials Science and Polymer Chemistry
Development of Functionalized Polymers with Boc-12-Ado-OH
The structure of this compound, featuring a long hydrophobic dodecyl chain capped by a Boc-protected amine and a carboxylic acid, makes it an attractive candidate for creating functionalized polymers. These polymers can exhibit tailored properties suitable for various applications.
This compound can serve as a monomer or a functionalizing agent in the synthesis of polymers with specific architectures. The carboxylic acid group can readily react with amines or alcohols through esterification or amidation reactions, enabling its incorporation into polyesters, polyamides, or as a side chain via ester or amide linkages. Similarly, after deprotection of the Boc group, the resulting free amine can participate in polymerization reactions, such as polycondensation with dicarboxylic acids or reaction with epoxides.
The molecule's long alkyl chain can impart hydrophobicity and influence the self-assembly behavior of the resulting polymers, potentially leading to block copolymers or graft copolymers with distinct microphase separation and unique material properties. Its use as a linker in PROTAC (Proteolysis Targeting Chimera) synthesis, which involves connecting different molecular entities, highlights its capability to be integrated into complex molecular architectures chemicalbook.commedchemexpress.com. This suggests its potential in creating polymers with precisely engineered architectures, such as star polymers or brush polymers, by utilizing controlled polymerization techniques and functionalizing the polymer chains with this compound.
The hydrophobic nature of the dodecyl chain in this compound, combined with its reactive end groups, suggests potential applications in coatings. Polymers functionalized with this compound could be used to modify surface properties, enhancing hydrophobicity, adhesion, or providing sites for further chemical modification. For instance, its incorporation into polymer backbones could lead to materials suitable for protective coatings or for creating functional interfaces.
While direct research on this compound in responsive materials is not extensively documented, its structure offers possibilities for developing such systems. Polymers containing amphiphilic segments, which could be derived from this compound, are known to exhibit responsiveness to environmental stimuli like pH or temperature, leading to changes in solubility or conformation. The Boc-protected amine and carboxylic acid groups can also be functionalized with stimuli-responsive moieties, further expanding its potential in this area.
Hybrid Materials and Nanostructure Formation
The inherent amphiphilic character and the presence of reactive functional groups in this compound make it a candidate for developing hybrid materials and designing self-assembled nanostructures.
While specific studies detailing the integration of this compound into composite materials are limited in the current literature, its structure suggests potential roles. As a component within a composite, this compound could act as a compatibilizer between different phases due to its distinct hydrophobic and hydrophilic/reactive regions. The carboxylic acid and amine groups can potentially form strong interactions, such as hydrogen bonds or covalent linkages, with inorganic fillers or organic matrices, thereby enhancing the mechanical properties or interfacial adhesion of the composite material.
The amphiphilic nature of this compound, with its long hydrophobic dodecyl tail and polar head groups (protected amine and carboxylic acid), is a key characteristic that drives self-assembly. Similar molecules, such as other Boc-protected amino acids and peptides, have been shown to self-assemble into various ordered nanostructures, including spheres, fibers, nanotubes, and helical assemblies, driven by non-covalent interactions like hydrogen bonding, π-π stacking (if aromatic residues are present), and hydrophobic effects chemicalbook.comchemicalbook.comnih.govtorvergata.it.
Although specific self-assembly studies for this compound are not widely reported, its structural similarity to molecules that exhibit self-assembly suggests it could form similar ordered nanostructures in appropriate solvent conditions. The terminal carboxylic acid and the Boc-protected amine group can participate in hydrogen bonding, while the dodecyl chain would drive hydrophobic interactions, leading to the formation of micelles, vesicles, or extended fibrillar structures. These self-assembled nanostructures could find applications in drug delivery, biomaterials, or as templates for nanomaterial synthesis.
Data Table: Properties of this compound
| Property | Value | Source(s) |
| Synonyms | This compound, 12-(Boc-amino)dodecanoic acid | chemimpex.comsigmaaldrich.com |
| CAS Number | 18934-81-1 | chemimpex.comsigmaaldrich.com |
| Molecular Formula | C17H33NO4 | chemimpex.comsigmaaldrich.com |
| Molecular Weight | 315.4 - 315.45 g/mol | chemimpex.comsigmaaldrich.com |
| Purity | ≥98.0% (TLC), ≥99% (HPLC) | chemimpex.comsigmaaldrich.com |
| Appearance | White powder | chemimpex.com |
| Melting Point | 78-84 °C | chemimpex.comsigmaaldrich.com |
| Storage Conditions | 0-8 °C or 2-8 °C | chemimpex.comiris-biotech.de |
Compound List
this compound
12-[(2-methyl-2-propanyl)oxycarbonylamino]dodecanoic acid
12-(Boc-amino)dodecanoic acid
N-t-Butyloxycarbonyl-12-amino-dodecanoic acid
12-aminododecanoic acid (ADO)
1,12-diaminododecane (B1677605) (ADA)
Boc-Phe-Phe-OH
NH2-Phe-Phe-OH
Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhepNPhe)
Boc-L-phenylalanyl-L-tyrosine (Boc-PheTyr)
Fmoc-12-Ado-OH
V. Spectroscopic and Advanced Characterization Techniques for Boc 12 Ado Oh and Its Derivatives
Spectroscopic Analysis of Boc-12-Ado-OH
Spectroscopic methods are fundamental in the analysis of this compound, offering detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules like this compound. mdpi.comnih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure, including the connectivity of atoms and their chemical environments. mdpi.comcheminfo.orguobasrah.edu.iq
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The characteristic signals include those from the tert-butoxycarbonyl (Boc) protecting group, the long aliphatic chain, and the protons adjacent to the amino and carboxylic acid functionalities. cheminfo.org Similarly, the ¹³C NMR spectrum provides information on each carbon atom in the molecule, with chemical shifts influenced by the surrounding atoms and functional groups. cheminfo.orgmdpi.com
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.8 | br s | 1H | NH |
| ~3.0 | q | 2H | CH₂-NH |
| ~2.2 | t | 2H | CH₂-COOH |
| ~1.5 | m | 4H | CH₂ adjacent to functional groups |
| ~1.44 | s | 9H | C(CH₃)₃ (Boc group) |
¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~174 | COOH |
| ~156 | C=O (Boc group) |
| ~79 | C(CH₃)₃ (Boc group) |
| ~40 | CH₂-NH |
| ~34 | CH₂-COOH |
| ~29 | Aliphatic CH₂ chain |
| ~28 | C(CH₃)₃ (Boc group) |
| ~26 | Aliphatic CH₂ chain |
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and assessing the purity of this compound. chemguide.co.uk This method involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which helps in confirming the elemental composition of the compound.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, characteristic fragmentation includes the loss of the Boc group or parts of it. doaj.org Common fragments observed for Boc-protected amines include the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). doaj.orglibretexts.orgreddit.com The presence of the molecular ion peak ([M+H]⁺ or [M+Na]⁺ in positive ion mode) and the expected fragment ions confirms the identity of the compound. The absence of significant unexpected peaks in the spectrum is an indicator of the sample's purity.
Expected Mass Spectrometry Fragments for this compound
| m/z | Fragment |
|---|---|
| 316.2539 | [M+H]⁺ |
| 338.2358 | [M+Na]⁺ |
| 260.2018 | [M+H - C₄H₈]⁺ |
| 216.2124 | [M+H - C₅H₈O₂]⁺ |
Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. libretexts.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. researchgate.netokstate.edu
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the carbamate (B1207046), the C=O bonds of both the carbamate and the carboxylic acid, the O-H bond of the carboxylic acid, and the C-H bonds of the aliphatic chain. researchgate.netwayne.edu The presence and position of these bands provide confirmatory evidence for the structure of this compound. nih.gov For instance, the broad O-H stretch of the carboxylic acid and the sharp C=O stretches are key indicators of the molecule's integrity. researchgate.netwayne.edu
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| ~3300 | N-H | Stretch |
| 3300-2500 (broad) | O-H | Stretch (Carboxylic acid) |
| 2920, 2850 | C-H | Stretch (Aliphatic) |
| ~1710 | C=O | Stretch (Carboxylic acid) |
| ~1685 | C=O | Stretch (Boc carbamate) |
| ~1520 | N-H | Bend |
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are pivotal for separating this compound from any impurities and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for assessing the purity of this compound and other Boc-protected amino acids. nih.govsigmaaldrich.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly suitable, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov
In a typical RP-HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) with an additive such as trifluoroacetic acid (TFA) to improve peak shape, carries the sample through the column. researchgate.netnih.gov The retention time of this compound is characteristic of the compound under specific chromatographic conditions. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates high purity. cenmed.com The method can be validated for linearity, precision, and accuracy for quantitative purposes. nih.gov
Typical HPLC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient from A to B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.netresearchgate.net However, its direct application to compounds like this compound is limited due to the compound's low volatility and thermal instability. sigmaaldrich.com The presence of the polar carboxylic acid and carbamate functional groups, along with its relatively high molecular weight, makes it difficult to vaporize the compound without decomposition in a standard GC inlet. sigmaaldrich.comnih.gov
To analyze such compounds by GC, a derivatization step is typically required to convert the polar functional groups into less polar, more volatile derivatives. libretexts.orgresearchgate.netsigmaaldrich.com For the carboxylic acid group, esterification (e.g., to a methyl or ethyl ester) is a common derivatization method. researchgate.net The amine group is already protected by the Boc group, which itself can be thermally labile. nih.gov Given these challenges and the availability of more direct and robust methods like HPLC, GC is not a commonly employed technique for the routine analysis of this compound. If used, it would likely be in the context of specific research applications requiring derivatization followed by GC-Mass Spectrometry (GC-MS) for structural confirmation of the derivatives. sigmaaldrich.com
Advanced Structural Characterization Techniques for this compound Conjugates and Materialspnnl.goviris-biotech.desigmaaldrich.comresearchgate.net
The conjugation of this compound into larger molecules, nanoparticles, or onto material surfaces necessitates the use of advanced characterization techniques to understand the resultant structural and morphological changes. These methods provide critical insights into the three-dimensional arrangement, surface features, and nanoscale organization of these complex systems.
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline nature of materials. It provides information on the atomic and molecular arrangement within a crystal lattice. For this compound, which exists as a powder, XRD analysis can confirm its crystallinity and determine its specific crystal structure and lattice parameters.
Table 1: Hypothetical XRD Data for a this compound Conjugate
| Parameter | Description | Hypothetical Value for Conjugate |
| 2θ Peaks | The diffraction angles where constructive interference occurs, indicative of specific crystal lattice planes. | 18.5°, 22.1°, 25.3° |
| d-spacing (Å) | The interplanar spacing calculated from Bragg's Law, corresponding to the distance between atomic planes in the crystal. | 4.79 Å, 4.02 Å, 3.52 Å |
| Crystallinity (%) | The percentage of the material that is crystalline relative to amorphous. | 75% |
| Crystal System | The symmetry of the crystal lattice (e.g., cubic, tetragonal, orthorhombic). | Orthorhombic |
Electron microscopy techniques are indispensable for visualizing the morphology and nanoscale features of materials. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer complementary information for the characterization of this compound-based materials, such as nanoparticles or surface coatings. escholarship.org
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface topography. A focused beam of electrons scans the surface, and the resulting interactions generate signals that reveal information about the shape, size, and texture of the material. For materials functionalized with this compound, SEM could be used to assess the uniformity of a coating or to determine the size and shape distribution of micro- or nanoparticles.
Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultra-thin specimen. nih.gov This allows for much higher resolution imaging than SEM, providing detailed information about the internal structure of the material. nanoscientific.org For this compound-based nanoparticles, TEM can reveal the particle's core-shell structure, the dispersion of the particles, and the presence of any crystalline domains within the nanoscale structure. pnnl.gov
Table 2: Application of Electron Microscopy to this compound Materials
| Technique | Information Obtained | Relevance to this compound Materials |
| SEM | Surface topography, particle size and shape, surface texture, and sample composition (with EDX). | Characterizing the morphology of nanoparticles, evaluating the uniformity of surface functionalization. |
| TEM | Internal structure, particle size and distribution, crystallinity, and high-resolution lattice imaging. | Visualizing the internal structure of conjugates, confirming the incorporation of this compound within a nanostructure. |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional profile of a material's surface. nih.gov It uses a sharp tip mounted on a cantilever to "feel" the surface. By scanning the tip across the sample, AFM can map out the surface topography with nanoscale precision. rsc.org
In the context of this compound, AFM is particularly useful for characterizing surfaces that have been functionalized with this molecule, for example, in the creation of biosensors or self-assembled monolayers. AFM can visualize the arrangement of the molecules on the surface, measure the thickness of the molecular layer, and quantify surface roughness. Furthermore, advanced AFM modes can probe local mechanical properties like adhesion and stiffness, revealing how the presence of this compound alters the surface's physical characteristics. semanticscholar.orgsigmaaldrich.com
Table 3: Surface Parameters Measurable by AFM for a this compound Functionalized Surface
| Parameter | Description | Potential Finding |
| Topography | 3D visualization of the surface features. | Formation of uniform monolayers or molecular aggregates. |
| Roughness (Ra, Rq) | Statistical measures of the small-scale variations on the surface. | Increased surface roughness upon conjugation of this compound. |
| Adhesion Force | The force required to pull the AFM tip away from the surface. | Changes in surface energy and hydrophobicity due to the long alkyl chain of this compound. |
| Layer Thickness | The height difference between the functionalized and unfunctionalized areas. | Direct measurement of the length of the immobilized this compound linker. |
Thermal Analysis and Other Techniques for Material Properties
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For this compound and its derivatives, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about their thermal stability and phase behavior.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is used to identify thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization events. The melting point of this compound is reported to be in the range of 78-83 °C. DSC analysis of its conjugates would show how the thermal properties are altered upon chemical modification.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. This analysis provides information about the thermal stability of the material, its decomposition temperatures, and the composition of multi-component systems. For this compound derivatives, TGA can be used to determine the temperature at which the Boc protecting group is lost or at which the entire molecule begins to degrade, offering insights into the material's operational temperature limits.
Table 4: Thermal Properties of this compound and its Potential Derivatives
| Technique | Property Measured | This compound | Expected Change in Derivatives |
| DSC | Melting Point (Tm) | 78-83 °C | Shift in Tm depending on the nature of the conjugated molecule. |
| DSC | Glass Transition (Tg) | Not applicable (crystalline) | Appearance of a Tg if the derivative is amorphous. |
| TGA | Onset of Decomposition | ~200-250 °C (Hypothetical) | Increased or decreased thermal stability based on the conjugate's properties. |
| TGA | Mass Loss Events | Loss of Boc group, followed by chain decomposition. | Additional mass loss steps corresponding to the decomposition of the conjugated partner. |
Vi. Computational Studies and Theoretical Insights into Boc 12 Ado Oh
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For Boc-12-Ado-OH, these methods can elucidate its reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT calculations can provide a wealth of information about the electronic properties of this compound. For instance, the distribution of electron density can reveal the most electron-rich and electron-deficient regions of the molecule, which are crucial for predicting its reactivity.
Key parameters that can be derived from DFT studies include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and stability.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying sites susceptible to nucleophilic or electrophilic attack. For this compound, the carboxylic acid group would be expected to have a negative electrostatic potential, while the hydrogen of the hydroxyl group would be a region of positive potential.
While specific DFT studies on this compound are not prevalent in the literature, the methodologies are well-established. For example, DFT has been used extensively to study the electronic structure of carboxylic acids and Boc-protected amino acids, providing a strong precedent for its application to this compound. researchgate.net
Below is a hypothetical data table illustrating the type of information that could be generated from a DFT analysis of this compound.
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | 1.5 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 8.7 eV | Indicates high kinetic stability. |
| Dipole Moment | 3.5 D | Suggests significant polarity, influencing solubility and intermolecular interactions. |
Note: The values in this table are illustrative and would need to be calculated using specific DFT methods and basis sets.
A significant application of quantum chemical calculations is the prediction of reaction mechanisms and their associated energy barriers. For this compound, a key reaction is the formation of an amide bond between its carboxylic acid terminus and an amine. DFT can be employed to model the entire reaction pathway, identifying the transition states and intermediates. nih.gov
The energetic profile of the reaction provides crucial information:
Activation Energy (ΔG‡): This is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy implies a faster reaction rate.
For the amide bond formation involving this compound, DFT calculations could compare different coupling reagents and conditions to predict the most efficient synthetic route. pnas.orgresearchgate.net For example, the mechanism involving the formation of an activated ester intermediate can be modeled, and the corresponding energy barriers calculated.
A hypothetical reaction coordinate diagram for the amide bond formation is shown below, illustrating the kind of data that would be generated.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 0 | Reactants (this compound + Amine) | 0 |
| 1 | Transition State 1 | +15 |
| 2 | Intermediate (Activated Ester) | +5 |
| 3 | Transition State 2 | +10 |
| 4 | Products (Amide + Water) | -5 |
Note: The values in this table are for illustrative purposes.
Molecular Dynamics Simulations of this compound Systems
While quantum mechanics provides a detailed picture of the electronic structure, it is computationally expensive for studying the dynamics of large systems over time. Molecular Dynamics (MD) simulations, which use classical mechanics, are the method of choice for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound.
The long, flexible alkyl chain of this compound can adopt a multitude of conformations. MD simulations can explore this conformational space, identifying the most probable shapes of the molecule in different environments. This is particularly important for its role as a linker in PROTACs, where the distance and orientation between the two ends of the molecule are critical for its function. explorationpub.com
Key insights from MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the change in the molecule's conformation over time, indicating its flexibility.
Radius of Gyration (Rg): This provides a measure of the molecule's compactness.
Radial Distribution Functions (RDFs): These functions describe the probability of finding other molecules or solvent molecules at a certain distance from a specific atom or group in this compound, revealing details about intermolecular interactions. tandfonline.com
MD simulations are particularly powerful for studying how molecules behave in complex environments. For this compound, simulations could be performed in:
Aqueous Solution: To understand its solvation and how water molecules interact with its polar and nonpolar regions.
Lipid Bilayers: To model its ability to cross cell membranes, which is crucial for the bioavailability of PROTACs.
Protein Binding Pockets: When part of a PROTAC, simulations can reveal how the linker influences the binding of the warhead and E3 ligase ligand to their respective proteins. nih.gov The flexibility of the linker can be crucial for achieving a productive ternary complex. nih.gov
A hypothetical table summarizing results from an MD simulation of this compound in water is presented below.
| Property | Average Value | Interpretation |
| Radius of Gyration (Rg) | 8.2 Å | Indicates a relatively extended conformation in water. |
| Solvent Accessible Surface Area (SASA) | 650 Ų | A measure of the molecule's exposure to the solvent. |
| Number of Hydrogen Bonds with Water | 4.5 | Shows strong interaction of the polar ends with the solvent. |
Note: The values in this table are hypothetical.
In Silico Screening and Design of Novel this compound Derivatives
Computational methods are increasingly used to design new molecules with desired properties, a process known as in silico or computer-aided design. For this compound, this could involve modifying its structure to optimize its performance as a linker or for other applications. nih.govbiorxiv.org
The design of novel linkers for PROTACs is an active area of research where computational approaches are invaluable. mdpi.comarxiv.org Starting with the this compound scaffold, various modifications could be explored computationally:
Varying Linker Length: The 12-carbon chain can be shortened or lengthened to modulate the distance between the ends of the molecule. explorationpub.com
Introducing Rigidity: Incorporating cyclic structures or double bonds into the alkyl chain can restrict its conformational flexibility, which can sometimes lead to more potent PROTACs.
Modifying Polarity: Adding polar groups, such as ether or amide functionalities, can alter the solubility and cell permeability of the molecule.
In silico screening would then involve computationally evaluating a library of these virtual derivatives for properties such as:
Predicted cell permeability
Solubility
Binding affinity to target proteins (in the context of a PROTAC)
Ability to promote the formation of a stable ternary complex
This computational pre-screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov
Vii. Conclusion and Future Research Directions for Boc 12 Ado Oh
Summary of Key Research Advancements on Boc-12-Ado-OH
This compound, chemically known as 12-(tert-butoxycarbonylamino)dodecanoic acid, has established itself as a versatile and crucial building block in multiple fields of chemical and biomedical research. chemimpex.com Its unique bifunctional structure, featuring a long aliphatic chain, a terminal carboxylic acid, and a Boc-protected amine, has led to significant advancements in several areas.
One of the most prominent applications of this compound is in peptide synthesis . It serves as a key component in Boc solid-phase peptide synthesis (SPPS), a method valued for its efficacy in assembling "difficult sequences," particularly those rich in hydrophobic amino acids that are prone to aggregation. nih.govsigmaaldrich.com The Boc protecting group is stable under various conditions but can be readily removed with mild acid, allowing for the controlled, stepwise elongation of peptide chains. medchemexpress.comontosight.ai
In the realm of targeted therapeutics, this compound has become an important linker molecule for the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.combroadpharm.com PROTACs are novel molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The carboxylic acid and deprotected amine of the this compound linker serve as handles to connect the two active ends of a PROTAC molecule. medchemexpress.com
Furthermore, its utility extends to bioconjugation for creating Antibody-Drug Conjugates (ADCs), which combine the targeting specificity of antibodies with the potent cell-killing effects of cytotoxic drugs. chemimpex.comnjbio.comnih.gov The long hydrophobic chain of the linker can influence the properties of the final conjugate. chemimpex.com
Beyond therapeutics, research has highlighted its role in material science for creating functionalized polymers used in specialized coatings and drug delivery systems. chemimpex.com Its amphiphilic nature, stemming from the long hydrophobic dodecanoic acid chain and the polar carboxyl group, makes it valuable in the development of surfactants and emulsifiers for industrial and cosmetic applications. chemimpex.com In fundamental biochemistry , it is used as a tool to study lipid interactions and the dynamics of cell membranes. chemimpex.com
| Area of Advancement | Specific Application/Role of this compound | Significance |
|---|---|---|
| Peptide Synthesis | Building block in Boc solid-phase peptide synthesis (SPPS). sigmaaldrich.com | Enables synthesis of complex, hydrophobic peptides by mitigating aggregation issues. nih.gov |
| Targeted Therapeutics | Hydrophobic linker for PROTAC synthesis. medchemexpress.combroadpharm.com | Facilitates the connection of targeting and degradation-inducing moieties. medchemexpress.com |
| Bioconjugation | Component in Antibody-Drug Conjugate (ADC) linkers. njbio.com | Aids in attaching cytotoxic drugs to antibodies for targeted cancer therapy. chemimpex.com |
| Material Science | Monomer for creating functionalized polymers. chemimpex.com | Allows for the development of materials with tailored properties for coatings or drug delivery. chemimpex.com |
| Biochemistry | Tool for studying lipid interactions and membrane dynamics. chemimpex.com | Helps elucidate fundamental cellular processes. chemimpex.com |
Unexplored Avenues and Challenges in this compound Research
Despite its widespread use, several challenges and unexplored research avenues remain for this compound. A primary challenge lies in the synthesis and purification of the complex molecules it helps create. While Boc-based SPPS is effective for hydrophobic peptides, the resulting peptides often have poor solubility in the aqueous buffers required for subsequent steps like native chemical ligation (NCL), complicating the synthesis of very large proteins. nih.gov Furthermore, the repeated use of strong acids like trifluoroacetic acid (TFA) for Boc group removal can lead to the formation of reactive cations that cause side reactions, necessitating the use of scavenger cocktails. sigmaaldrich.com
Further research could focus on:
Developing Novel Cleavage Strategies: Creating alternative, milder methods for Boc group removal that are compatible with a wider range of sensitive functional groups and reduce side reactions.
Linker Optimization Studies: Conducting comparative studies using analogues of this compound with varying chain lengths and functionalities to build a clear structure-activity relationship for linkers in PROTAC and ADC efficacy.
Advanced Material Applications: Moving beyond general descriptions of "functionalized polymers" to explore the creation of specific, high-performance biomaterials, such as self-assembling nanoparticles for drug delivery or advanced biocompatible coatings. chemimpex.com
Potential Impact of this compound in Emerging Technologies
The established and potential applications of this compound position it as a key enabler in several emerging technologies, particularly within biotechnology and medicine. uni-heidelberg.de
The fields of PROTACs and Antibody-Drug Conjugates are at the forefront of creating more precise and effective treatments for cancer and other diseases. njbio.com As these therapeutic modalities mature, the demand for well-characterized and versatile linkers like this compound will grow. Its use allows for the modular assembly of these complex drugs, facilitating the rapid development and testing of new therapeutic candidates.
In biotechnology and synthetic biology , the ability to reliably synthesize complex peptides and proteins is crucial. nih.gov this compound contributes to this by enabling the production of hydrophobic and "difficult" protein segments that are inaccessible with other methods. This could accelerate the development of novel enzymes, peptide-based biomaterials, and diagnostic agents.
Furthermore, in nanotechnology , its properties as a surfactant and a component of functionalized polymers are significant. chemimpex.com It could be used to construct and stabilize nanostructures, such as micelles or lipid nanoparticles, for targeted drug delivery, a cornerstone of nanomedicine. The ability to precisely control the surface chemistry of nanomaterials is critical, and molecules like this compound provide the necessary chemical handles to achieve this.
Interdisciplinary Research Opportunities with this compound
The multifaceted nature of this compound creates numerous opportunities for interdisciplinary collaboration. uc.edu
| Disciplines | Potential Collaborative Research Focus |
|---|---|
| Organic Chemistry & Pharmacology | Design and synthesis of large libraries of PROTACs and ADCs using this compound and its analogues, followed by high-throughput screening to identify lead compounds for various diseases. |
| Biochemistry & Material Science | Development of "smart" biomaterials, such as drug delivery vehicles that change their properties in response to specific biological cues, leveraging the compound's role in both polymer synthesis and lipid interaction studies. chemimpex.com |
| Computational Chemistry & Synthetic Biology | Using computational modeling to predict the pharmacokinetic and pharmacodynamic properties of drugs containing the this compound linker, thereby guiding the rational design of new synthetic peptides and targeted therapies before their physical synthesis. |
| Chemical Engineering & Medicine | Optimizing the scale-up and process chemistry for the production of peptide-based drugs and ADCs that utilize Boc-SPPS, ensuring efficient and cost-effective manufacturing of next-generation therapeutics. |
Such collaborations are essential to bridge the gap between the synthesis of a molecule and its practical application. ohio.edu By bringing together experts from different fields, the full potential of foundational chemical tools like this compound can be realized, driving innovation from the lab to real-world technologies that address complex societal and medical challenges. uc.edusmartcatalogiq.com
Q & A
Q. How to reconcile discrepancies between crystallographic and solution-phase data for this compound’s conformational flexibility?
- Methodological Answer : Compare X-ray structures with NMR-derived NOE restraints and molecular dynamics trajectories (>100 ns). Use RMSD clustering to identify dominant conformers. Discuss limitations (e.g., crystal packing forces vs. solvation effects) .
Literature & Peer Review Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
